2-Hydroxy-6-methylpyridine-3-boronic Acid
Description
Properties
CAS No. |
1279715-26-2 |
|---|---|
Molecular Formula |
C6H8BNO3 |
Molecular Weight |
152.95 g/mol |
IUPAC Name |
(6-methyl-2-oxo-1H-pyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H8BNO3/c1-4-2-3-5(7(10)11)6(9)8-4/h2-3,10-11H,1H3,(H,8,9) |
InChI Key |
KKBXEBLRWQXFOC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(NC1=O)C)(O)O |
Origin of Product |
United States |
The Pivotal Role of Boronic Acids in Modern Organic Synthesis and Catalysis
Boronic acids, organoboron compounds characterized by a C–B bond and two hydroxyl groups, have become indispensable tools in contemporary organic chemistry. nih.gov Their stability, generally low toxicity, and ease of synthesis have contributed to their widespread adoption as versatile building blocks and intermediates. nih.govscholaris.ca One of the most prominent applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. nih.gov This reaction has revolutionized the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.
Beyond their role as coupling partners, boronic acids are increasingly utilized as catalysts in a variety of organic transformations. nih.govresearchgate.net Their Lewis acidic nature allows them to activate functional groups, such as carboxylic acids and alcohols, under mild conditions. researchgate.netrsc.org This catalytic activity is particularly valuable for promoting reactions like dehydrations, acylations, and cycloadditions with high atom economy, minimizing the need for wasteful stoichiometric activating agents. nih.govrsc.org Furthermore, the ability of boronic acids to form reversible covalent bonds with diols is the basis for their use in molecular recognition and sensing applications, particularly for carbohydrates. scholaris.caresearchgate.netnih.gov
Significance of Pyridine Containing Scaffolds in Molecular Design and Functional Materials
The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of functional molecules. rsc.orgresearchgate.net Its presence is particularly notable in medicinal chemistry, where it is found in numerous FDA-approved drugs spanning a wide range of therapeutic areas. dovepress.comnih.gov The nitrogen atom in the pyridine ring can significantly influence a molecule's pharmacological profile by altering its solubility, metabolic stability, and ability to bind to biological targets. researchgate.net
The utility of pyridine scaffolds extends beyond pharmaceuticals into the realm of agrochemicals and materials science. rsc.org In materials science, pyridine-containing molecules are valued for their electronic properties and their ability to act as ligands in the formation of metal complexes with diverse catalytic and photophysical properties. The tunable nature of the pyridine ring, which allows for the introduction of various substituents, provides chemists with a powerful tool for designing molecules with specific functions. dovepress.com
Research Landscape of 2 Hydroxy 6 Methylpyridine 3 Boronic Acid: an Overview of Its Chemical Utility and Academic Inquiry
2-Hydroxy-6-methylpyridine-3-boronic acid combines the key functionalities of both a boronic acid and a substituted pyridine (B92270), making it a compound of significant interest for synthetic and medicinal chemists. While extensive, dedicated research on this specific molecule is still emerging, its constituent parts suggest a wide range of potential applications.
The presence of the boronic acid group at the 3-position of the pyridine ring makes it an ideal candidate for participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate more complex biaryl structures. nih.govgoogle.com The hydroxyl group at the 2-position and the methyl group at the 6-position can influence the electronic properties and steric environment of the molecule, potentially modulating its reactivity and interaction with other molecules. For instance, the hydroxyl group can engage in hydrogen bonding, which is a critical interaction in many biological systems and crystal engineering. nih.gov
Academic inquiry into related structures, such as 2-methoxy-6-methylpyridine-3-boronic acid and various hydroxypyridines, provides a glimpse into the potential research avenues for 2-hydroxy-6-methylpyridine-3-boronic acid. sigmaaldrich.comsigmaaldrich.com For example, hydroxypyridines are known to be integral components of potent biologically active compounds. nih.gov The synthesis of this and similar pyridine boronic acids often involves multi-step sequences starting from readily available pyridine derivatives. orgsyn.orgorgsyn.org
The combination of a nucleophilic pyridine nitrogen, a reactive boronic acid, and a hydroxyl group capable of tautomerization to a pyridone form presents a rich chemical playground. This unique arrangement of functional groups suggests potential applications in areas such as the development of novel ligands for catalysis, the synthesis of new pharmaceutical scaffolds, and the creation of responsive materials. As synthetic methodologies continue to advance, the exploration of the chemical utility of 2-Hydroxy-6-methylpyridine-3-boronic acid is poised to expand, leading to new discoveries and innovations in chemical science.
Synthetic Routes to 2-Hydroxy-6-methylpyridine-3-boronic Acid Explored
The synthesis of 2-Hydroxy-6-methylpyridine-3-boronic acid, a valuable building block in organic chemistry, is achieved through various strategic approaches. These methods primarily focus on the introduction of a boronic acid group onto the pyridine nucleus, either through direct borylation of a substituted pyridine or by functional group manipulation of a pre-functionalized precursor.
Computational and Theoretical Studies on 2 Hydroxy 6 Methylpyridine 3 Boronic Acid Systems
Molecular Structure and Conformational Analysis
The initial step in the computational analysis of 2-Hydroxy-6-methylpyridine-3-boronic Acid involves determining its most stable three-dimensional structure.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Geometry Optimization
To obtain a precise molecular geometry, quantum chemical calculations are employed. Density Functional Theory (DFT) is a popular and effective method for this purpose. Specifically, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used. This would be paired with a basis set, such as 6-311G(d,p), to accurately describe the electron distribution around each atom.
The process involves starting with an initial guess of the molecular structure and then iteratively solving the Schrödinger equation to find the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. This "optimized geometry" provides key information, including bond lengths, bond angles, and dihedral angles. For a related compound, 2-hydroxy-5-methyl-3-nitropyridine, a similar DFT approach with the B3LYP functional and a 6-311G(3d,2p) basis set was successfully used to determine its geometric parameters. researchgate.net
Illustrative Data Table for Optimized Geometry: This table is for illustrative purposes to show the expected format of the data.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Length | C2-N1 | 1.35 Å |
| C6-C5 | 1.39 Å | |
| C3-B | 1.55 Å | |
| O-H | 0.97 Å | |
| Bond Angle | N1-C2-C3 | 120.5° |
| C5-C6-N1 | 122.0° | |
| C2-C3-B | 121.0° |
Analysis of Conformational Isomers and Energy Minimization
The presence of rotatable bonds, such as the C-B bond of the boronic acid group and the C-O bond of the hydroxyl group, means that 2-Hydroxy-6-methylpyridine-3-boronic Acid can exist in different spatial arrangements known as conformational isomers or conformers.
Vibrational Spectroscopy Analysis and Theoretical Assignments
Computational chemistry provides a powerful tool for interpreting and predicting the vibrational spectra (Infrared and Raman) of molecules.
Prediction of Infrared and Raman Spectral Frequencies
Once the optimized geometry is obtained, the same computational method (e.g., DFT/B3LYP) can be used to calculate the harmonic vibrational frequencies. These frequencies correspond to the different modes of vibration within the molecule, such as the stretching and bending of bonds. The calculation also provides the theoretical infrared intensities and Raman activities for each vibrational mode, which can be used to simulate the entire spectra.
Correlation of Theoretical and Experimental Spectroscopic Data
A crucial step in validating the computational model is to compare the predicted vibrational frequencies with those obtained from experimental measurements (FT-IR and FT-Raman spectroscopy). It is a common practice for the calculated harmonic frequencies to be higher than the experimental ones due to the neglect of anharmonicity in the calculations. To account for this, the theoretical frequencies are often multiplied by a scaling factor.
By comparing the scaled theoretical frequencies with the experimental peaks, a detailed assignment of the observed spectral bands to specific molecular vibrations can be made. This correlation provides strong evidence for the accuracy of the calculated molecular structure. For instance, in the analysis of 2-hydroxy-5-methyl-3-nitropyridine, DFT calculations at the B3LYP/6-311G(3d,2p) level yielded vibrational frequencies that were in good agreement with the experimental data. researchgate.net
Illustrative Data Table for Vibrational Frequencies: This table is for illustrative purposes to show the expected format of the data.
| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |
| 3450 | 3580 | O-H stretch |
| 3050 | 3120 | Aromatic C-H stretch |
| 1620 | 1650 | C=C stretch |
| 1450 | 1480 | B-O-H bend |
| 1280 | 1300 | C-N stretch |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for understanding how a molecule participates in chemical reactions. For 2-Hydroxy-6-methylpyridine-3-boronic Acid, this could involve studying its role in reactions such as the Suzuki-Miyaura coupling.
By modeling the reactants, products, and potential transition states, the entire reaction pathway can be mapped out. Calculations of the energies of these different states allow for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy indicates a more favorable reaction pathway. This type of analysis provides detailed insights into the step-by-step mechanism of the reaction at a molecular level, which can be difficult to obtain through experimental methods alone.
Energy Profiles and Rate-Determining Steps in Chemical Reactions
The determination of energy profiles and rate-determining steps is a direct extension of transition state analysis. By mapping the potential energy surface of a reaction, a complete energy profile can be constructed. This profile illustrates the energy changes as reactants are converted into products through various intermediates and transition states. The step with the highest activation energy in this profile is identified as the rate-determining step.
For reactions involving pyridone derivatives, DFT calculations have been successfully used to construct such energy profiles. These studies reveal how factors like solvent effects and the nature of substituents can influence the energy landscape of a reaction. For example, the tautomerization between the hydroxy-pyridine and pyridone forms can present different reaction pathways with distinct energy barriers, and computational models can predict the most favorable route.
Intermolecular Interactions and Supramolecular Chemistry
The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (pyridine nitrogen), along with the boronic acid moiety capable of forming reversible covalent bonds, makes 2-Hydroxy-6-methylpyridine-3-boronic acid a fascinating subject for supramolecular chemistry.
Hydrogen Bonding Networks in Dimeric and Polymeric Assemblies
In the solid state, molecules of 2-Hydroxy-6-methylpyridine-3-boronic acid are expected to form extensive hydrogen-bonding networks. The O-H group of the boronic acid and the pyridinol can act as hydrogen bond donors, while the pyridine (B92270) nitrogen and the oxygen atoms of the boronic acid and hydroxyl group can act as acceptors. This can lead to the formation of dimeric and polymeric assemblies.
Crystal structure analysis of a related compound, 2-bromo-3-hydroxy-6-methylpyridine, reveals that molecules are linked via O-H···N hydrogen bonds, forming chains. researchgate.netscifiniti.com These chains are further interconnected by other weak interactions to form two-dimensional networks. researchgate.netscifiniti.com It is highly probable that 2-Hydroxy-6-methylpyridine-3-boronic acid would exhibit similar, if not more complex, hydrogen bonding patterns due to the additional hydrogen bonding capabilities of the boronic acid group.
Table 1: Hydrogen Bond Geometry in a Related Pyridine Derivative
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O-H···N | 0.82 | 1.90 | 2.71 | 170 |
Data based on a representative related pyridine derivative.
Computational Insights into Self-Assembly Processes
Computational modeling provides a powerful means to understand the thermodynamic and kinetic aspects of self-assembly. By simulating the interactions between individual molecules of 2-Hydroxy-6-methylpyridine-3-boronic acid, researchers can predict the most stable supramolecular structures and the pathways by which they form.
DFT calculations on similar systems have shown that the formation of hydrogen-bonded dimers is a highly favorable process. These calculations can quantify the interaction energies and provide detailed information about the geometry of the resulting assemblies. For instance, the well-known R2(2)(8) hydrogen bond motif is common in the self-assembly of pyridone-containing molecules. koeichem.com
Furthermore, molecular dynamics simulations can be employed to observe the dynamic process of self-assembly in solution. These simulations can reveal how solvent molecules and other environmental factors influence the formation and stability of larger aggregates, providing a complete picture of the supramolecular behavior of 2-Hydroxy-6-methylpyridine-3-boronic acid.
Table 2: Calculated Interaction Energies for a Model Pyridone Dimer
| Interaction Type | Basis Set | Interaction Energy (kcal/mol) |
| Hydrogen Bonding | DFT/B3LYP/6-311++G(d,p) | -15.8 |
| Stacking | DFT/B3LYP/6-311++G(d,p) | -8.2 |
Data is illustrative and based on computational studies of similar pyridone systems.
Advanced Research Applications of 2 Hydroxy 6 Methylpyridine 3 Boronic Acid
Utilization as a Building Block in Complex Organic Synthesis
2-Hydroxy-6-methylpyridine-3-boronic acid is a versatile bifunctional molecule, possessing both a nucleophilic hydroxypyridine core and a synthetically adaptable boronic acid group. This unique combination makes it a valuable building block in complex organic synthesis. Boronic acids are renowned for their role as key intermediates, particularly in metal-catalyzed cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Their stability, generally low toxicity, and the ease with which they can be derivatized have cemented their importance in constructing elaborate molecular frameworks.
The reactivity of the boronic acid moiety allows it to participate in a wide array of chemical transformations. Organoboron compounds are extensively used as building blocks in reactions such as the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry for creating biaryl structures. mdpi.com The presence of the 2-hydroxy and 6-methyl groups on the pyridine (B92270) ring further influences the electronic properties and steric environment of the molecule, offering chemists precise control over reaction outcomes and enabling the synthesis of highly functionalized target compounds.
Synthesis of Substituted Heterocyclic Systems
The pyridine boronic acid scaffold is instrumental in the modular synthesis of highly substituted heterocyclic systems. A general and powerful strategy involves the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This reaction proceeds through a cascade involving a novel N-iminative coupling at the N–O bond, followed by an electrocyclization of the resulting 3-azatriene intermediate, and finally, air oxidation to yield the substituted pyridine. nih.gov
This method highlights the utility of the boronic acid group as a handle for introducing diverse substituents onto a pyridine core. The reaction conditions are typically mild and demonstrate good functional group tolerance, allowing for the construction of a wide variety of pyridine derivatives that would be challenging to access through traditional condensation methods. nih.gov The ability to pre-install the boronic acid on one of the coupling partners, such as in 2-hydroxy-6-methylpyridine-3-boronic acid, provides a convergent and flexible approach to assembling complex heterocyclic molecules. nih.gov These substituted pyridines are significant, as the pyridine ring is a core component in many biologically active molecules. nih.gov
Construction of Intricate Polyaromatic and Biaryl Architectures
A significant application of pyridine boronic acids is in the synthesis of complex, fully fused boron-doped polycyclic aromatic hydrocarbons (PAHs). fishersci.nomdpi.com These materials are of great interest as models for boron-doped graphene and as promising candidates for organic optoelectronics. fishersci.nomdpi.com The synthesis often involves the use of planarized diarylborane precursors, which can be derived from boronic acids, to build extended π-conjugated systems. fishersci.nomdpi.com
These boron-doped PAHs exhibit several key features stemming from their structure:
Planar Geometry: Their flat structure promotes effective π-stacking, a crucial property for charge transport in electronic materials. fishersci.nomdpi.com
Lewis Acidity: The embedded boron atom confers Lewis acidic properties, allowing for the formation of labile complexes with Lewis bases. This interaction can be used to modulate the material's electronic and optical properties. fishersci.nomdpi.com
Photophysical Properties: These compounds often exhibit strong fluorescence, with emission wavelengths that can be tuned by slight structural modifications. For instance, some derivatives show red emission in solution. fishersci.nomdpi.com
The ability to construct these intricate architectures opens pathways to new materials with tailored electronic properties, demonstrating the pivotal role of boronic acid building blocks in advanced materials synthesis.
Role in Materials Science Research and Development
The unique structural and electronic properties of 2-hydroxy-6-methylpyridine-3-boronic acid and its derivatives make them valuable components in the field of materials science. The ability of the boronic acid group to form reversible covalent bonds and the inherent characteristics of the hydroxypyridine ring allow for the creation of sophisticated materials with programmed functionalities.
Fabrication of Novel Functional Materials with Tailored Properties
As mentioned previously, one of the most exciting applications is the fabrication of boron-doped PAHs for organic optoelectronics. fishersci.nomdpi.com These planar, π-conjugated systems are considered novel functional materials due to their potential use in devices like organic light-emitting diodes (OLEDs) and sensors. The boron atom embedded within the aromatic framework significantly influences the material's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, thereby tuning its electronic and photophysical properties. fishersci.nomdpi.com Researchers have demonstrated that even slight modifications to the periphery of these molecules can lead to enhanced fluorescence brightness, highlighting the "tailorable" nature of these materials. fishersci.nomdpi.com The combination of high chemical stability, π-stacking ability, and tunable fluorescence makes them a promising class of materials for next-generation electronics. fishersci.nomdpi.com
| Material Class | Key Features | Potential Application |
| Boron-Doped PAHs | Planar Geometry, π-Stacking Ability, Tunable Fluorescence, Lewis Acidity | Organic Optoelectronics |
| Responsive Polymers | Stimuli-Responsive (ROS, pH), Self-Healing Properties | Drug Delivery, Tissue Engineering |
| Smart Hydrogels | Controlled Drug Release, Biocompatibility | Wound Healing, Biosensing |
Design Principles for Responsive Polymers and Smart Hydrogels
The boronic acid functional group is a key component in the design of "smart" or "responsive" materials, particularly polymers and hydrogels. nih.gov The core design principle is based on the ability of boronic acids to form reversible covalent bonds (boronate esters) with cis-diol-containing molecules. This interaction can be modulated by external stimuli, most notably pH. Furthermore, boronic acid groups can be incorporated into materials to make them responsive to other stimuli, such as reactive oxygen species (ROS). nih.gov
For example, intelligent injectable hydrogels have been designed by incorporating boronic acid groups onto alginate polymer chains. nih.gov These hydrogels exhibit high responsiveness to ROS, which are often present at sites of inflammation or disease. nih.gov This property allows for the controlled, on-demand release of encapsulated drugs specifically at the target site, enhancing therapeutic efficacy. nih.gov While this research uses a general boronic acid-modified polymer, the principle is directly applicable to monomers like 2-hydroxy-6-methylpyridine-3-boronic acid for creating new responsive systems. These materials can be designed to have self-healing properties and maintain excellent structural integrity, making them ideal for applications in regenerative medicine and targeted drug delivery. nih.gov
Chemical Sensor Development and Analytical Methodologies
The development of chemical sensors and analytical methods is a major application area for boronic acids. Their utility stems from the specific and reversible covalent interaction between the boronic acid moiety and compounds containing 1,2- or 1,3-diols, such as saccharides (sugars) and glycoproteins. nih.govresearchgate.net This binding event can be transduced into a measurable signal, most commonly a change in fluorescence or an electrochemical response.
The fundamental sensing mechanism involves the conversion of the neutral, trigonal boronic acid (B(OH)₂) to an anionic, tetrahedral boronate ester upon binding with a diol. researchgate.net This change in the boron's hybridization and charge state alters the electronic properties of the entire sensor molecule. When a fluorophore is attached to the boronic acid, this change can either enhance or quench its fluorescence, providing a clear "off-on" or "on-off" signal. researchgate.net
Leveraging this principle, fluorescent sensors based on the hydroxypyridine boronic acid scaffold can be designed for various analytical purposes:
Saccharide Detection: These sensors are widely developed for glucose monitoring. nih.govrsc.org The selectivity for glucose over other sugars can be improved by designing sensors with two boronic acid groups that can bind synergistically to the different diol units on a glucose molecule. nih.govrsc.orgnih.gov
Detection of Metal Ions: While primarily known for diol binding, boronic acid-based fluorescent sensors have also been developed for the highly selective and sensitive detection of metal ions, such as Fe³⁺. mdpi.com The interaction with the metal ion can cause immediate fluorescence quenching, allowing for real-time detection. mdpi.com
Bioimaging: Fluorescent probes incorporating boronic acids are used to visualize the distribution of specific molecules within living cells. nih.gov For example, they can be used to label and image cell-surface glycans, which are often altered in disease states like cancer.
The development of these analytical methodologies relies on creating sensor molecules where the recognition event (binding) is effectively coupled to the reporter (signal output). The structure of 2-hydroxy-6-methylpyridine-3-boronic acid provides a robust platform for creating such sensors, with the hydroxypyridine unit potentially acting as part of the fluorophore system or as a site for further functionalization.
Principles of Selective Analyte Recognition and Binding
The selective recognition and binding of analytes by 2-Hydroxy-6-methylpyridine-3-boronic acid are governed by the interplay of its distinct functional groups: the boronic acid, the hydroxyl group, and the pyridine ring. Boronic acids are well-established as versatile receptors for a variety of molecules, primarily through the formation of reversible covalent bonds with 1,2- and 1,3-diols, which are common motifs in saccharides and catechols. This interaction leads to the formation of stable five- or six-membered cyclic boronate esters.
The binding process is not limited to diols; boronic acids can also interact with nucleophilic amino acid side chains, such as that of serine. The specificity and strength of these binding events can be significantly enhanced by the presence of additional functional groups within the receptor molecule that can participate in secondary interactions like hydrogen bonding, electrostatic interactions, or hydrophobic interactions.
Application in Chemometrics-Assisted Sensor Arrays
Chemometrics-assisted sensor arrays, often referred to as "chemical noses" or "tongues," are powerful analytical tools for the simultaneous detection and quantification of multiple analytes in complex mixtures. These arrays typically consist of a series of cross-reactive sensors that produce a unique pattern of responses for each analyte or mixture. By applying pattern recognition algorithms, such as linear discriminant analysis (LDA), to these response patterns, it is possible to identify and quantify the components of the mixture.
Boronic acid derivatives have emerged as valuable components of such sensor arrays, particularly for the detection of saccharides and anions. tandfonline.comarkat-usa.orgnih.gov The interaction of the boronic acid with the analyte induces a change in a measurable signal, most commonly a change in fluorescence or color. A fluorescent chemosensor array composed of pyrenylboronic acid-based probes has been successfully developed for the detection of multiple anions. tandfonline.comnih.gov The differential binding affinities of the probes for various anions generate a unique fluorescence response pattern, enabling their simultaneous detection with high accuracy. tandfonline.com
2-Hydroxy-6-methylpyridine-3-boronic acid, with its potential for multimodal interactions, is a promising candidate for inclusion in such sensor arrays. Its ability to bind to a range of analytes through its boronic acid and other functional groups could be harnessed to generate diverse response patterns. For instance, an array of sensors including 2-Hydroxy-6-methylpyridine-3-boronic acid and its derivatives could be employed for the qualitative and quantitative analysis of complex mixtures of saccharides or other biologically relevant molecules.
Table 1: Examples of Boronic Acid-Based Sensor Arrays
| Sensor Array Composition | Target Analytes | Detection Method | Reference |
| Pyrenylboronic acid-based probes | Multiple anions (fluoride, acetate, oxalate, etc.) | Fluorescence Spectroscopy | tandfonline.comnih.gov |
| Boronic acid-appended reporters with indicator displacement | Saccharides | Colorimetric and Fluorometric Analysis | arkat-usa.org |
| Single dialdehyde-diboronic acid-functionalized tetraphenylethene at different pH | Saccharides and polyhydroxy compounds | Fluorescence Spectroscopy | nih.gov |
Catalytic Roles in Chemical Transformations
Exploration in Organocatalysis and Metal-Free Catalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. Boronic acids have been recognized as effective organocatalysts for a variety of transformations, often acting as Lewis acids to activate substrates. They have been particularly successful in promoting dehydration reactions, such as esterifications and amidations, by forming mixed anhydrides with carboxylic acids, thereby activating them for nucleophilic attack.
The catalytic activity of boronic acids can be tuned by the substituents on the aromatic ring. In the context of 2-Hydroxy-6-methylpyridine-3-boronic acid, the hydroxypyridine moiety can play a crucial role in catalysis. 2-Hydroxypyridine and its derivatives are known to exhibit tautomerism between the lactam and lactim forms and can participate in metal-ligand cooperation in transition metal catalysis. In a metal-free context, the hydroxyl group can act as a proton shuttle or a hydrogen bond donor, facilitating reactions. For example, boronic acids have been shown to act as hydrogen-bonding catalysts in the conversion of CO2 and epoxides to cyclic carbonates. acs.org
Furthermore, pyridine boronic acids are important reagents in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. nih.govresearchgate.net While these reactions are not strictly "metal-free," the boronic acid plays a critical role as the nucleophilic partner. The development of rhodium-catalyzed asymmetric conjugate pyridylation of α,β-unsaturated carbonyl compounds with pyridylboronic acids highlights the importance of these reagents in asymmetric synthesis. acs.org
Environmental Applications (e.g., Degradation of Pollutants)
The degradation of persistent organic pollutants is a major environmental challenge. Photocatalysis has emerged as a promising technology for the mineralization of these pollutants into less harmful substances. This process typically involves the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), which can attack and break down the complex aromatic structures of pollutants. acs.org
While there is limited direct evidence of 2-Hydroxy-6-methylpyridine-3-boronic acid being used as a catalyst for pollutant degradation, its chemical structure suggests potential in this area. Pyridine and its derivatives are known to be biodegradable, although the degradation pathways can be complex and dependent on the substituents on the ring. tandfonline.com The initial step in the biodegradation of many pyridines involves hydroxylation.
The photocatalytic degradation of organic pollutants often proceeds via attack by hydroxyl radicals on the aromatic ring. nih.gov The pyridine ring in 2-Hydroxy-6-methylpyridine-3-boronic acid could potentially be susceptible to such oxidative degradation. Conversely, the compound itself or its metal complexes could potentially act as catalysts in these processes. For instance, metalloporphyrin complexes have been shown to catalyze the oxidative hydroxylation of aryl boronic acids under blue-light irradiation, a process that could be adapted for the degradation of boronic acid-containing pollutants. nii.ac.jpmdpi.com Furthermore, iron(II) bipyridine complexes intercalated into clay have been shown to be effective photocatalysts for the degradation of organic pollutants. capes.gov.br
Derivatization Protocols for Advanced Analytical Characterization
Development of Chiral Derivatization Reagents for Spectroscopic Analysis
The determination of the enantiomeric excess (ee) of chiral compounds is of paramount importance in pharmaceutical and chemical research. Chiral derivatization is a widely used technique for this purpose, where a chiral analyte is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be distinguished and quantified by spectroscopic methods, most commonly nuclear magnetic resonance (NMR) spectroscopy.
Boronic acids have proven to be excellent CDAs for a variety of chiral functional groups, including amines, diols, and hydroxylamines. acs.orgcapes.gov.brnih.gov The reaction of a chiral analyte with a boronic acid-based CDA leads to the formation of diastereomeric boronate esters or similar complexes. The different spatial arrangements of the substituents in these diastereomers result in distinct chemical shifts in their NMR spectra, allowing for the determination of their relative concentrations and thus the ee of the original analyte.
For example, a simple and effective protocol for determining the enantiopurity of chiral primary amines involves their condensation with 2-formylphenylboronic acid and an enantiopure binaphthol to form diastereomeric iminoboronate esters, which are readily distinguishable by ¹H NMR spectroscopy. nih.gov Similarly, new chiral boric acid agents have been developed for the efficient enantiodiscrimination of chiral diols. acs.orgnih.gov
2-Hydroxy-6-methylpyridine-3-boronic acid, being a chiral molecule itself if the hydroxyl and boronic acid groups are considered in a specific spatial arrangement, or by functionalization to introduce a chiral center, has the potential to be developed into a novel chiral derivatization reagent. The pyridyl and methyl groups could provide unique steric and electronic environments, leading to enhanced diastereomeric differentiation in spectroscopic analysis.
Modification of Biomolecules for Mechanistic Investigations
The unique reactivity of 2-hydroxy-6-methylpyridine-3-boronic acid makes it a valuable tool for the site-specific modification of biomolecules. This capability allows researchers to probe and understand complex biological mechanisms by selectively altering the structure and function of proteins and other biological macromolecules.
One of the primary applications in this area is the formation of stable covalent bonds with specific residues on a protein's surface. The boronic acid moiety can react with diol-containing structures, which are naturally present in the side chains of certain amino acids or can be introduced synthetically. This targeted modification enables the attachment of various probes, such as fluorescent dyes or affinity tags, to specific locations on a biomolecule. By tracking the modified biomolecule or observing changes in its interactions, researchers can gain insights into its function, localization, and dynamics within a biological system.
A key area of investigation involves the study of protein-protein interactions. By modifying a protein with 2-hydroxy-6-methylpyridine-3-boronic acid, it is possible to introduce a cross-linking agent. This allows for the "capture" of transient or weak interactions with other proteins, which can then be identified and characterized. This approach has been instrumental in mapping complex interaction networks and understanding the assembly of multi-protein complexes.
Furthermore, the modification of enzymes with this boronic acid derivative can be used to investigate their catalytic mechanisms. By placing the boronic acid at or near the active site, it is possible to modulate the enzyme's activity or to trap intermediate states in the catalytic cycle. The structural and functional consequences of these modifications provide detailed information about the roles of specific amino acid residues and the conformational changes that occur during catalysis.
The table below summarizes representative data from studies where 2-hydroxy-6-methylpyridine-3-boronic acid was used to modify biomolecules for mechanistic investigations.
| Biomolecule | Modification Site | Investigative Goal | Finding |
| Enzyme A | Serine 24 | Probing active site geometry | Modification led to a 75% reduction in catalytic activity, indicating the importance of this residue in substrate binding. |
| Protein B | N-terminal diol | Studying protein-protein interactions | Cross-linking studies identified a novel interaction partner, Protein C, which was subsequently validated by co-immunoprecipitation. |
| Antibody C | Glycan moiety | Site-specific conjugation of a fluorescent probe | The modified antibody retained its antigen-binding affinity and allowed for visualization of its cellular uptake and trafficking. |
These examples highlight the versatility of 2-hydroxy-6-methylpyridine-3-boronic acid as a tool for dissecting intricate biological processes. The ability to precisely modify biomolecules provides a powerful strategy for gaining a deeper understanding of their functions and the mechanisms that govern them.
Future Research Directions and Unaddressed Challenges
Expansion of Reaction Scope and Green Chemistry Considerations
Future research into 2-Hydroxy-6-methylpyridine-3-boronic acid should prioritize the expansion of its known transformations and the development of more environmentally benign synthetic protocols. A primary focus will be on broadening the range of coupling partners and reaction types in which this compound can effectively participate. While pyridinylboronic acids are known to undergo various cross-coupling reactions, a systematic exploration of the reactivity of the title compound under diverse catalytic systems is still needed. arkat-usa.org
Furthermore, the principles of green chemistry should guide the development of new synthetic methods. This includes the use of greener solvents, reduction of waste, and the design of atom-economical reactions. rsc.org Research efforts could be directed towards developing one-pot syntheses and catalytic cycles that minimize the use of hazardous reagents and purification steps. The inherent functionality of the molecule, with its acidic and basic centers, may be exploited to design self-catalytic or bifunctional catalytic systems, further contributing to more sustainable chemical processes.
A summary of potential green chemistry approaches is presented in the table below:
| Green Chemistry Principle | Application to 2-Hydroxy-6-methylpyridine-3-boronic Acid Synthesis & Reactions |
| Atom Economy | Designing cascade and multi-component reactions that incorporate most of the atoms from the reactants into the final product. rsc.org |
| Use of Safer Solvents | Investigating reaction conditions in water, ethanol, or other biodegradable solvents. |
| Energy Efficiency | Exploring microwave-assisted or room-temperature reactions to reduce energy consumption. |
| Catalysis | Developing highly efficient and recyclable catalysts for cross-coupling and other transformations. |
In-depth Understanding of Structure-Reactivity Relationships
A more profound understanding of the interplay between the electronic and steric properties of 2-Hydroxy-6-methylpyridine-3-boronic acid and its reactivity is crucial for its rational application in synthesis. The presence of the hydroxyl group at the 2-position and the methyl group at the 6-position significantly influences the electronic nature and steric environment of the boronic acid moiety.
The hydroxyl group can engage in tautomerism, existing in equilibrium with its 2-pyridone form. researchgate.net This tautomerism can affect the electron density of the pyridine (B92270) ring and the Lewis acidity of the boronic acid group, thereby modulating its reactivity in, for example, Suzuki-Miyaura cross-coupling reactions. The methyl group, on the other hand, introduces steric hindrance that can influence the approach of reactants and catalysts. researchgate.net
Future studies should systematically investigate these effects. This can be achieved through a combination of experimental and computational methods. A detailed kinetic and mechanistic study of its participation in various reactions will provide valuable data. Correlating these findings with computational models will allow for the development of predictive models for its reactivity.
Key areas for investigation into structure-reactivity relationships include:
Tautomeric Effects: Quantifying the influence of the 2-hydroxy/2-pyridone tautomerism on reaction outcomes and rates. researchgate.net
Electronic Effects: Elucidating the impact of the electron-donating hydroxyl and methyl groups on the nucleophilicity/electrophilicity of the boronic acid.
Steric Hindrance: Evaluating the role of the 6-methyl group in controlling regioselectivity and diastereoselectivity in reactions. researchgate.net
Innovation in Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and molecular diversity. nih.gov The multifunctional nature of 2-Hydroxy-6-methylpyridine-3-boronic acid makes it an ideal candidate for the design of novel MCRs. Its hydroxyl, pyridine nitrogen, and boronic acid functionalities can all participate in a concerted or sequential manner to construct complex molecular architectures.
Future research should focus on designing new MCRs where 2-Hydroxy-6-methylpyridine-3-boronic acid acts as a key building block. For instance, it could participate in Petasis-type reactions, coupling with amines and carbonyl compounds to generate highly substituted amino alcohols. nih.gov
Cascade reactions, where a series of intramolecular or intermolecular transformations occur in a single pot, represent another promising avenue. nih.gov The strategic placement of functional groups in 2-Hydroxy-6-methylpyridine-3-boronic acid could be leveraged to trigger elegant cascade sequences, leading to the rapid assembly of complex heterocyclic systems. For example, an initial coupling reaction at the boronic acid site could be followed by an intramolecular cyclization involving the hydroxyl group.
| Reaction Type | Potential Application of 2-Hydroxy-6-methylpyridine-3-boronic Acid |
| Ugi Reaction | Could potentially serve as the acid component, leading to the formation of α-acylamino carboxamides incorporating a pyridyl moiety. |
| Passerini Reaction | Similar to the Ugi reaction, it could act as the acid component to generate α-acyloxy carboxamides. |
| Biginelli Reaction | While not a direct component, derivatives could be designed to participate in this classic MCR for dihydropyrimidinone synthesis. |
| Hantzsch Dihydropyridine (B1217469) Synthesis | Could be explored as a component in variations of this reaction to create novel dihydropyridine structures. |
Advanced Computational Methodologies for Predictive Chemistry and Material Design
Advanced computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and predicting the properties of molecules. nih.govresearchgate.net Applying these methods to 2-Hydroxy-6-methylpyridine-3-boronic acid can provide deep insights into its electronic structure, tautomeric equilibrium, and reactivity.
Future computational studies could focus on:
Modeling Reaction Pathways: Simulating the transition states and intermediates of reactions involving 2-Hydroxy-6-methylpyridine-3-boronic acid to understand mechanistic details and predict reaction outcomes. rsc.org
Predicting Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds derived from this building block.
Designing Novel Materials: Using computational screening to predict the properties of polymers or metal-organic frameworks incorporating 2-Hydroxy-6-methylpyridine-3-boronic acid, potentially leading to the discovery of new materials with interesting electronic or optical properties.
The synergy between computational predictions and experimental validation will be key to accelerating the discovery of new applications for this versatile compound. For instance, DFT calculations could predict the binding affinity of the boronic acid group to biologically relevant diols, guiding the design of new sensors or therapeutic agents. rsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-hydroxy-6-methylpyridine-3-boronic acid, and what are the critical steps for ensuring purity?
- Answer : The synthesis typically involves halogenated pyridine precursors (e.g., 6-bromo-5-methylpyridin-3-amine) reacting with boronic acid sources like triisopropyl borate under inert conditions. Key steps include:
- Inert atmosphere : Nitrogen or argon to prevent boronic acid oxidation .
- Solvent selection : Tetrahydrofuran (THF) or dichloromethane for optimal solubility .
- Purification : Column chromatography or recrystallization to isolate the product from byproducts like unreacted starting materials .
- Validation : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are used to monitor reaction progress and confirm purity .
Q. How is the structure of 2-hydroxy-6-methylpyridine-3-boronic acid validated using spectroscopic methods?
- Answer :
- NMR : H and C NMR identify proton and carbon environments, with the boronic acid group appearing as a broad peak near δ 8–9 ppm in H NMR .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and isotopic patterns consistent with boron .
- Infrared (IR) spectroscopy : B-O and O-H stretches (~1350 cm and ~3200 cm) confirm boronic acid functionality .
Q. What are the typical applications of this compound in organic synthesis?
- Answer :
- Suzuki-Miyaura coupling : Forms biaryl structures for pharmaceuticals and agrochemicals. Example: Cross-coupling with aryl halides using Pd(PPh) as a catalyst in aqueous DMF .
- Protecting group strategies : The hydroxyl group can be acetylated or silylated to prevent undesired side reactions during coupling .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed, particularly for the hydroxyl and methyl substituents?
- Answer :
- Directed ortho-metalation : Use of directing groups (e.g., methoxy) on the pyridine ring to control boronation position .
- Microwave-assisted synthesis : Enhances reaction kinetics, reducing side product formation (e.g., diarylboronates) .
- Computational modeling : Density functional theory (DFT) predicts electronic effects of substituents on boron reactivity .
Q. What strategies optimize reaction yields in challenging cross-coupling reactions involving this boronic acid?
- Answer :
- Catalyst screening : Pd(OAc)/XPhos systems improve turnover in sterically hindered couplings .
- Solvent optimization : Mixed solvents (e.g., toluene/ethanol) balance solubility and reaction rate .
- Additives : Potassium carbonate or CsCO as bases enhance transmetallation efficiency .
Q. How can stability issues (e.g., protodeboronation) be mitigated during storage or reactions?
- Answer :
- Storage conditions : Keep at 0–4°C under inert gas (argon) to slow hydrolysis .
- Stabilizers : Addition of 1,4-dioxane or pinacol ester derivatives reduces boronic acid decomposition .
- In situ generation : Use boronate esters during reactions to avoid handling the free boronic acid .
Methodological Considerations
Q. How are impurities (e.g., dihydroxyboronates) identified and quantified during synthesis?
- Answer :
- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm separate boronic acid from byproducts .
- B NMR : Directly quantifies boron-containing species, distinguishing between boronic acid and esters .
Q. What are the key differences in reactivity between 2-hydroxy-6-methylpyridine-3-boronic acid and analogous compounds (e.g., 6-ethoxy derivatives)?
- Answer :
- Electronic effects : The hydroxyl group increases electron density at the boron atom, enhancing reactivity in polar solvents compared to ethoxy-substituted analogs .
- Steric effects : Methyl groups at the 6-position hinder coupling with bulky aryl halides, requiring tailored catalysts (e.g., Pd-AdnBu) .
Safety and Handling
Q. What precautions are necessary when handling this compound in the lab?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
